molecular formula C21H24N4O2 B2943546 3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 2198566-25-3

3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2943546
CAS No.: 2198566-25-3
M. Wt: 364.449
InChI Key: DJJPUMUFSIFAHW-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its distinctive structural features

Properties

IUPAC Name

3-methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-6-5-11-22-19(15)27-14-16-9-12-25(13-10-16)21-23-18-8-4-3-7-17(18)20(26)24(21)2/h3-8,11,16H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJPUMUFSIFAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Preparation of 3-methylpyridin-2-ylmethyl alcohol

    • Reactants: : 3-methylpyridine, formaldehyde

    • Reaction Conditions: : Catalytic hydrogenation using a palladium catalyst under high pressure and temperature.

  • Step 2: Formation of 4-(hydroxymethyl)piperidine

    • Reactants: : Piperidine, paraformaldehyde

    • Reaction Conditions: : Reflux in methanol with acidic conditions to promote condensation.

  • Step 3: Synthesis of intermediate

    • Reactants: : 4-(hydroxymethyl)piperidine, 3-methylpyridin-2-ylmethyl alcohol

    • Reaction Conditions: : Reflux in toluene in the presence of a strong base like sodium hydride to facilitate nucleophilic substitution, forming the ether linkage.

  • Step 4: Cyclization to form 3,4-dihydroquinazolin-4-one

    • Reactants: : The intermediate compound from Step 3, o-aminobenzoic acid derivatives

    • Reaction Conditions: : Heated in a solvent like acetic acid under reflux to induce cyclization, forming the quinazolinone structure.

Industrial Production Methods

Industrial production might involve optimization of the above reactions for larger scales, including continuous flow synthesis methods to ensure consistent quality and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative transformations can modify the methyl and methylene groups.

    • Reagents and Conditions: : Potassium permanganate in acidic conditions.

    • Products: : Potential formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction of the quinazolinone core or piperidine moiety.

    • Reagents and Conditions: : Lithium aluminum hydride under anhydrous conditions.

    • Products: : Formation of partially or fully reduced derivatives.

  • Substitution: : Nucleophilic substitution at the pyridinyl or piperidinyl rings.

    • Reagents and Conditions: : Alkyl halides under basic conditions.

    • Products: : Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysts: : Potential use as ligands in coordination chemistry due to its structural complexity and functional groups.

  • Organic Synthesis: : Intermediate in the synthesis of more complex molecules, leveraging its reactive sites.

Biology

  • Drug Development: : Investigated for its pharmacological properties, including potential as a neurotransmitter modulator or enzyme inhibitor.

  • Bioassays: : Used as a probe in biological assays to study receptor-ligand interactions.

Medicine

  • Therapeutics: : Potential candidate for the development of new therapeutic agents targeting specific biological pathways.

  • Diagnostic: : Utilized in diagnostic applications, given its ability to bind to specific proteins or enzymes.

Industry

  • Materials Science: : Exploration in the development of new materials, such as polymers with unique properties.

  • Agriculture: : Investigation of its use in agrochemicals for plant protection or growth regulation.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

  • Molecular Targets: : Binds to specific proteins, receptors, or enzymes, altering their activity.

  • Pathways Involved: : Influences biochemical pathways, such as neurotransmitter release or enzyme catalysis, leading to desired biological effects.

Comparison with Similar Compounds

Conclusion

3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one stands out as a multifaceted compound with a plethora of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial application.

Biological Activity

3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, impacting both Gram-positive and Gram-negative bacteria.
  • Antiviral Effects : Research indicates potential antiviral activity against specific viruses, suggesting a role in antiviral therapies.
  • Cytotoxicity : Evaluations have shown that the compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial growth and viral replication.
  • Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) demonstrated that derivatives of similar structures possess notable antimicrobial properties. The study highlighted that modifications in the piperidine ring could enhance activity against various pathogens .

Antiviral Properties

Research published in 2023 explored the antiviral efficacy of similar quinazoline derivatives against measles virus replication. The findings indicated that compounds with structural similarities to this compound showed promising results in inhibiting viral replication .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, a recent study evaluated its impact on breast cancer cells and found significant inhibition of cell proliferation . The IC50 values were reported to be promising compared to standard chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteriaUmesha et al., 2009
AntiviralInhibition of measles virusScience.gov, 2023
CytotoxicityInhibition of cancer cell growthPubChem, 2023

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